LogP Reduction vs. N-Isobutyl Analog for Improved Solubility & Metabolism
The target compound N-(2-methoxyethyl)-2,6-dimethyloxan-4-amine exhibits a computed LogP of 1.18, which is 1.01 log units lower than the closely related N-isobutyl-2,6-dimethyloxan-4-amine (LogP 2.19) . This places the target compound in the intermediate lipophilicity range (LogP 1–2) typically associated with favorable oral absorption and lower metabolic clearance, whereas the isobutyl analog enters the LogP > 2 territory associated with increased CYP450-mediated metabolism and reduced aqueous solubility . The parent amine 2,6-dimethyloxan-4-amine exhibits a LogP of 0.01, representing the opposite extreme of the lipophilicity spectrum within this chemotype .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.18 |
| Comparator Or Baseline | N-Isobutyl-2,6-dimethyloxan-4-amine: LogP = 2.19; 2,6-Dimethyloxan-4-amine (parent): LogP = 0.006 |
| Quantified Difference | ΔLogP = –1.01 vs. N-isobutyl analog; ΔLogP = +1.17 vs. parent amine |
| Conditions | Computed LogP values from vendor databases (Leyan for target and isobutyl analog; Chembase for parent amine) |
Why This Matters
A LogP difference of >1 unit between close analogs is sufficient to drive measurable differences in aqueous solubility, membrane permeability, and metabolic stability, making the target compound the preferred choice when intermediate lipophilicity is required for a lead optimization program.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. View Source
- [2] Chembase.cn. 2,6-Dimethyloxan-4-amine. LogP 0.0060. http://www.chembase.cn/substance-525594.html View Source
